ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
Brand Name: Vulcanchem
CAS No.: 848658-80-0
VCID: VC2614500
InChI: InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3
SMILES: CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C
Molecular Formula: C10H12ClNO3S
Molecular Weight: 261.73 g/mol

ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate

CAS No.: 848658-80-0

Cat. No.: VC2614500

Molecular Formula: C10H12ClNO3S

Molecular Weight: 261.73 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate - 848658-80-0

Specification

CAS No. 848658-80-0
Molecular Formula C10H12ClNO3S
Molecular Weight 261.73 g/mol
IUPAC Name ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
Standard InChI InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3
Standard InChI Key XSFZDJBMSSNHAN-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C
Canonical SMILES CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C

Introduction

Chemical Structure and Properties

Molecular Composition and Classification

Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate belongs to the class of thiazole derivatives, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. The molecular formula of this compound is C11H14ClNO3S with a molecular weight of approximately 275.75 g/mol. It is classified under organic compounds with specific applications in medicinal chemistry and industrial synthesis, particularly as an intermediate in the development of therapeutic agents.

The compound's structure is characterized by several key functional groups that define its chemical behavior. These include a thiazole ring substituted at the 2-position, a hydroxyl group, a chlorinated carbon, and an ethyl ester moiety. The presence of these diverse functional groups creates a molecule with multiple reaction sites, contributing to its versatility in organic synthesis.

Structural Features

The molecular structure of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate comprises several distinctive features that influence its reactivity and potential applications:

Structural ComponentDescriptionSignificance
Thiazole Ring5-membered heterocyclic ring containing sulfur and nitrogen atomsContributes to biological activity and provides a rigid scaffold
4-Methyl GroupMethyl substitution at position 4 of the thiazole ringAffects electronic properties and lipophilicity
Ethyl EsterCarboxylic acid ethyl esterProvides a site for hydrolysis and further functionalization
Hydroxyl Group-OH group at position 3 of the but-2-enoate chainOffers hydrogen bonding capabilities and a nucleophilic reaction site
Chlorinated CarbonCarbon bearing a chlorine atom at position 4Provides an electrophilic center for nucleophilic substitution reactions
Unsaturated LinkageC=C double bondCreates a conjugated system with the ester group

The stereochemistry of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is significant, with the compound capable of existing in either (E) or (Z) configurations. The (E) isomer has been specifically identified and studied in research settings, indicating the importance of stereochemistry for its properties and biological activity.

Synthesis Methods

Industrial Production Considerations

For industrial-scale production of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate, several critical factors must be considered:

Production ParameterConsiderationsImpact
Temperature ControlPrecise temperature regulation during reactionsAffects yield, purity, and stereoselectivity
Solvent SelectionChoice of appropriate reaction mediaInfluences solubility, reaction rates, and environmental impact
Catalyst SystemsUse of specific catalystsEnhances reaction efficiency and reduces energy requirements
Reactor DesignLarge-scale batch reactors with proper mixingEnsures uniform reaction conditions and product consistency
Process MonitoringpH, pressure, and temperature monitoring systemsMaintains optimal reaction conditions throughout production
Purification MethodsCrystallization, distillation, and chromatographyRemoves impurities and isolates the desired product

In industrial settings, large-scale batch reactors are employed to maintain precise control over reaction parameters such as temperature, pressure, and pH during production. The use of catalysts and automated systems enhances efficiency and reduces the formation of byproducts, which is crucial for maintaining economic viability while producing a high-quality product.

Chemical Reactivity

Key Reaction Pathways

Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate exhibits diverse chemical reactivity owing to its multiple functional groups. The compound can undergo several types of chemical transformations:

  • Hydrolysis of the ethyl ester group, yielding the corresponding carboxylic acid

  • Nucleophilic substitution at the chlorinated carbon

  • Oxidation or reduction of the hydroxyl group

  • Additions to the unsaturated C=C bond

  • Reactions involving the thiazole ring, such as electrophilic substitution

These reaction pathways provide opportunities for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in organic synthesis. The reactivity profile also makes it valuable as a building block for constructing more complex molecular architectures.

Structure-Reactivity Relationships

The structural features of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate directly influence its chemical behavior. The presence of the unsaturated bond in conjugation with the ester group creates an electron-deficient center that is susceptible to nucleophilic attack. Additionally, the hydroxyl group can participate in hydrogen bonding interactions and can be functionalized through various reactions including esterification and oxidation.

Biological and Pharmaceutical Applications

Antimicrobial Properties

Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate has garnered interest for its potential antimicrobial properties. The thiazole moiety is well-established in medicinal chemistry for its presence in various antimicrobial agents. The compound's specific structural features, including the chloro and hydroxy functionalities, may contribute to its activity against certain microbial pathogens, though detailed studies on its antimicrobial spectrum and potency are still emerging.

The mechanism of antimicrobial action likely involves interaction with specific biological targets in microbial cells, potentially disrupting essential cellular processes or structures. Further research is needed to elucidate the precise mechanisms and to optimize the compound's antimicrobial activity through structural modifications.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

One of the primary applications of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is its use as an intermediate in the synthesis of more complex organic molecules. The compound's multiple functional groups provide various handles for further elaboration, allowing for the construction of diverse molecular architectures.

Synthetic chemists can leverage the reactivity of specific functional groups in ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate to introduce new structural elements or to create complex ring systems. This versatility makes it valuable in the synthesis of natural products, pharmaceuticals, and other specialty chemicals.

Medicinal Chemistry Applications

In medicinal chemistry, ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate serves as a valuable scaffold for developing new therapeutic agents. The thiazole core is present in numerous clinically approved drugs, and the additional functional groups in this compound provide opportunities for optimization of drug-like properties such as potency, selectivity, and pharmacokinetics.

Medicinal chemists can modify specific portions of the molecule to enhance binding to biological targets, improve metabolic stability, or reduce toxicity. The compound's established potential in antimicrobial and anticancer applications provides a foundation for developing new drugs targeting infectious diseases and cancer.

Current Research and Future Directions

Recent Research Developments

Current research on ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate focuses on several key areas:

  • Optimization of synthetic routes to improve yield and stereoselectivity

  • Exploration of structure-activity relationships to enhance biological activity

  • Investigation of potential therapeutic applications beyond antimicrobial and anticancer properties

  • Development of novel derivatives with improved pharmacological profiles

  • Elucidation of mechanisms of action in biological systems

These research efforts aim to expand our understanding of the compound's properties and to harness its potential for various applications in chemistry and medicine.

Future Perspectives

The future of research on ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate holds several promising directions:

Research DirectionPotential ImpactChallenges
Novel Synthetic MethodologiesMore efficient and selective productionDevelopment of catalytic systems and green chemistry approaches
Medicinal Chemistry ApplicationsNew therapeutic agents for unmet medical needsOptimization of drug-like properties and target selectivity
Combination ChemistryCreation of molecular libraries for drug discoveryHigh-throughput screening and structure-activity relationship studies
Mechanistic StudiesDeeper understanding of biological interactionsComplex biological systems and multiple potential targets
Industrial ApplicationsExpanded use in specialty chemicals and materialsScale-up challenges and cost considerations

Addressing these areas will require collaborative efforts between synthetic chemists, medicinal chemists, biochemists, and pharmacologists. The multidisciplinary approach will be essential for unlocking the full potential of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate in various scientific and industrial applications.

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